PDE4A Inhibition Potency: A 553 nM IC50 That Distinguishes the Scaffold from Topiroxostat
The target compound inhibits recombinant human PDE4A with an IC50 of 553 nM in a cell-free HTRF-based immunoassay, as documented in BindingDB [1]. In contrast, Topiroxostat (FYX-051), a triazole-pyridine-carbonitrile that differs in its nitrile position and triazole substitution, exhibits a Ki of 5.7 × 10⁻⁹ M (5.7 nM) for xanthine oxidoreductase (XOR) but has no reported PDE4A activity [2]. This represents a target-class switch: the target compound engages PDE4, whereas Topiroxostat is a mechanism-based XOR inhibitor, with a >97-fold difference in nominal potency at their respective primary targets when comparing PDE4A IC50 (553 nM) to XOR Ki (5.7 nM) [1][2].
| Evidence Dimension | Primary target engagement potency (PDE4A vs. XOR) |
|---|---|
| Target Compound Data | PDE4A IC50 = 553 nM (0.553 µM) |
| Comparator Or Baseline | Topiroxostat (FYX-051): XOR Ki = 0.0057 µM; no PDE4A activity reported |
| Quantified Difference | Target switch: PDE4 (553 nM) vs. XOR (5.7 nM); PDE4 potency ~97-fold weaker than Topiroxostat's XOR potency, but orthogonal target engagement profile |
| Conditions | Target compound: recombinant human PDE4A overexpressed in HEK293 cells, HTRF immunoassay. FYX-051: bovine milk XOR, steady-state kinetics. |
Why This Matters
Procurement for PDE4-focused programs requires the target compound because Topiroxostat does not address PDE4, making the two molecules non-substitutable despite their superficial triazole-pyridine-carbonitrile resemblance.
- [1] BindingDB. BDBM50548422 (CHEMBL1871173): PDE4A IC50 = 553 nM. Inhibition of recombinant human PDE4A overexpressed in HEK293 cells assessed as reduction in cAMP hydrolysis by HTRF-based immunoassay. View Source
- [2] Matsumoto K et al. (2011) FYX-051: a novel and potent hybrid-type inhibitor of xanthine oxidoreductase. J Pharmacol Exp Ther 336(1):95-103. Ki = 5.7 × 10⁻⁹ M for bovine milk XOR. View Source
